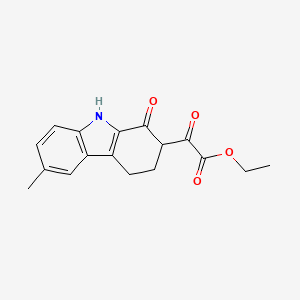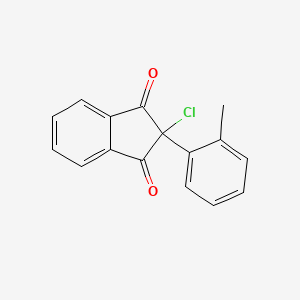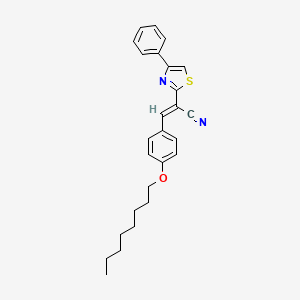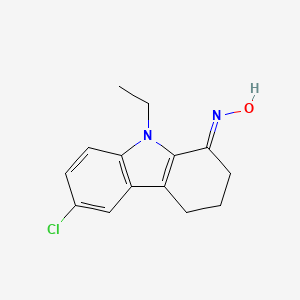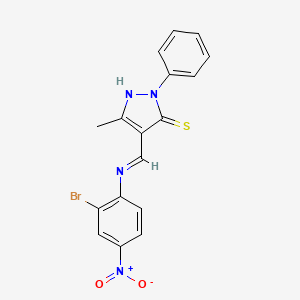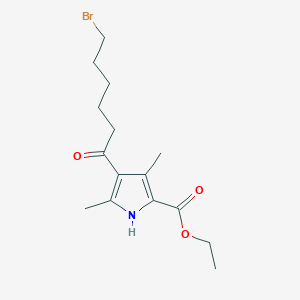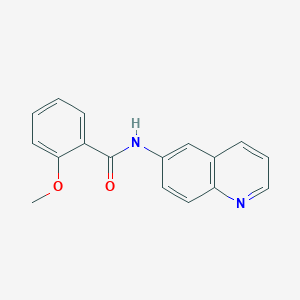![molecular formula C29H16ClN3O3S B3838559 (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3838559.png)
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Overview
Description
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a quinoline, thiazole, and chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and chromene intermediates, followed by their coupling with the thiazole moiety. Key steps include:
Formation of the quinoline intermediate: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Synthesis of the chromene intermediate: This involves the Pechmann condensation, where phenols react with β-keto esters in the presence of a strong acid catalyst.
Coupling with the thiazole moiety: The final step involves the Knoevenagel condensation, where the quinoline and chromene intermediates are coupled with the thiazole derivative in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinoline and chromene derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline and chromene derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: The compound is used as a fluorescent probe for studying cellular processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells.
Fluorescent Probing: It binds to specific cellular components, allowing for visualization under fluorescence microscopy.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-chloroquinolin-3-yl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (E)-3-(2-methoxyquinolin-3-yl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Uniqueness
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to the presence of both chloro and methoxy substituents on the quinoline ring, which enhances its electronic properties and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16ClN3O3S/c1-35-20-8-6-17-10-18(27(30)32-24(17)12-20)11-19(14-31)28-33-25(15-37-28)23-13-22-21-5-3-2-4-16(21)7-9-26(22)36-29(23)34/h2-13,15H,1H3/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJOFCUBQHSNNR-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC(=CS3)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=NC(=CS3)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chloro-7-methyl-3-quinolinyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838499.png)
![4-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B3838505.png)
![4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol](/img/structure/B3838509.png)
![(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one](/img/structure/B3838513.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838518.png)
![1-methyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3838522.png)
